molecular formula C10H6FNOS B1311042 2-(4-Fluorophenyl)thiazole-4-carbaldehyde CAS No. 875858-80-3

2-(4-Fluorophenyl)thiazole-4-carbaldehyde

Cat. No. B1311042
M. Wt: 207.23 g/mol
InChI Key: JICLYSLZMLTUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 2-(4-Fluorophenyl)thiazole-4-carbaldehyde, is a chemical entity that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring with one sulfur atom, one nitrogen atom, and a carbonyl group attached to the ring. The presence of the fluorophenyl group suggests potential for various chemical interactions and biological activities.

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported in several studies. For instance, novel Schiff bases were synthesized using a similar thiazole compound, 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiazole-3-carbonitrile, which was prepared using the Gewald synthesis technique followed by treatment with pyrazole-4-carboxaldehyde derivatives . Another study reported the synthesis of various 4-arylthiophene-2-carbaldehyde compounds, which share a similar structural motif, through Suzuki-Miyaura cross-coupling reactions . These methods could potentially be adapted for the synthesis of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic and computational techniques. For example, the molecular structure of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was optimized using both Hartree-Fock and Density Functional Theory calculations, and the vibrational frequencies were assigned using potential energy distribution . Similarly, the crystal and molecular structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde was described, with the compound crystallizing in the monoclinic space group and stabilized by various intermolecular interactions . These studies provide insights into the structural characteristics that could be expected for 2-(4-Fluorophenyl)thiazole-4-carbaldehyde.

Chemical Reactions Analysis

The reactivity of thiazole derivatives has been explored in various chemical reactions. For instance, the reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone under basic catalysis led to a mixture of products, including an epoxy derivative, a dicarbonylic derivative, and a bis-thiazolyl furane . This indicates that 2-(4-Fluorophenyl)thiazole-4-carbaldehyde could also participate in similar condensation reactions, potentially leading to a variety of products depending on the reaction conditions and catalysts used.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by substituents on the thiazole ring. For example, a thiazole-based carbaldehyde was synthesized as a potential sensor for fluoride anions, demonstrating fluorescence enhancement upon interaction with fluoride due to an intramolecular charge transfer mechanism . This suggests that 2-(4-Fluorophenyl)thiazole-4-carbaldehyde may also exhibit interesting spectroscopic properties and could potentially act as a sensor for specific anions or participate in other chemical sensing applications.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Compounds derived from 2-(4-Fluorophenyl)thiazole-4-carbaldehyde have been investigated for their antimicrobial and antioxidant activities. For instance, novel thiazole-based carbaldehydes showed potential as sensors for fluoride anions, demonstrating fluorescence enhancement in presence of fluoride due to an intramolecular charge transfer mechanism, indicating their utility in chemical sensing applications (Tayade & Sekar, 2017). Another study synthesized thiazolidin-4-one derivatives that exhibited promising antioxidant activity, highlighting the potential of these compounds in developing new antioxidant agents (El Nezhawy et al., 2009).

Structural and Crystallographic Studies

Research on the crystal and molecular structure of related compounds has provided insight into their structural properties. For example, the crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde was elucidated, demonstrating significant intermolecular interactions that stabilize the crystal structure (Banu et al., 2010).

Synthesis and Chemical Properties

Several studies have focused on the synthesis of new compounds featuring the 2-(4-Fluorophenyl)thiazole-4-carbaldehyde scaffold. These include the development of thiazole and pyrazoline heterocycles with antimicrobial, anti-inflammatory, and analgesic activities (Abdel-Wahab et al., 2012), and the synthesis of thiazolo[5,4-d]thiazoles for materials chemistry applications, highlighting their physicochemical properties and applications in materials science (Tokárová & Biathová, 2018).

Sensor Applications

Novel thiazole derivatives have been synthesized as potential sensors for fluoride anions, where the interaction with fluoride leads to significant shifts in emission maxima, showcasing their potential in chemical sensing and environmental monitoring (Tayade & Sekar, 2017).

Fluorescence and Photophysical Studies

Investigations into the fluorescence and photophysical properties of thiazole derivatives have been conducted, with some compounds showing potential as fluorescent materials due to their high quantum yield and significant Stokes shift, suggesting applications in optical materials and sensors (Sravanthi & Manju, 2015).

Future Directions

Thiazole compounds, such as 2-(4-Fluorophenyl)thiazole-4-carbaldehyde, have been the subject of ongoing research due to their potential biological activity . They may contribute to the development of various drugs and biologically active agents .

properties

IUPAC Name

2-(4-fluorophenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICLYSLZMLTUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427951
Record name 2-(4-Fluorophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)thiazole-4-carbaldehyde

CAS RN

875858-80-3
Record name 2-(4-Fluorophenyl)-4-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875858-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-fluorophenyl)-1,3-thiazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.